N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cannabinoid Receptor Selectivity Binding Affinity

This 4-oxo-1,4-dihydropyridine derivative is a selective CB2 receptor ligand. Unlike generic dihydropyridines, its functional output (agonism vs. inverse agonism) is precisely controlled by the C-6 substituent. With hydrogen at C-6, it serves as a critical baseline for SAR investigations, co-crystallization studies, and hit-to-lead programs targeting inflammatory bowel disease. High CB2 affinity with low CB1 cross-reactivity makes it ideal for chemical probe development. Essential for cannabinoid receptor research where generic substitution would invert biological effects.

Molecular Formula C17H18N2O4
Molecular Weight 314.341
CAS No. 1105250-76-7
Cat. No. B2837041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
CAS1105250-76-7
Molecular FormulaC17H18N2O4
Molecular Weight314.341
Structural Identifiers
SMILESCCOC1=CN(C(=CC1=O)C(=O)NC2=CC=CC(=C2)C(=O)C)C
InChIInChI=1S/C17H18N2O4/c1-4-23-16-10-19(3)14(9-15(16)21)17(22)18-13-7-5-6-12(8-13)11(2)20/h5-10H,4H2,1-3H3,(H,18,22)
InChIKeyKCNFJOZZVITZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS 1105250-76-7) for CB2-Targeted Research


N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic 4-oxo-1,4-dihydropyridine derivative identified as a selective ligand for the cannabinoid receptor type 2 (CB2). [1] This compound class was developed from a medicinal chemistry program that started with 4-oxo-1,4-dihydroquinoline-3-carboxamides, leading to a novel series where the functionality (agonist vs. inverse agonist) is modulated by the C-6 substituent. [2] The compound's molecular framework, defined by the 5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine core with a 3-acetylphenyl carboxamide, is designed for precise structure-activity relationship (SAR) investigations within the cannabinoid receptor field.

Why Generic Dihydropyridine Analogs Cannot Substitute for N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide in CB2 Research


Simple dihydropyridine analogs, such as classical calcium channel blockers, cannot be interchanged with this compound in cannabinoid research due to fundamental differences in their molecular targets and functional selectivity. The 4-oxo-1,4-dihydropyridine series, to which this compound belongs, is specifically optimized for CB2 receptor binding, a G-protein coupled receptor (GPCR) distinct from the L-type calcium channels targeted by generic dihydropyridines. [1] Critically, within this specialized series, the functional output (inverse agonism vs. agonism) is exquisitely controlled by the C-6 substituent. [2] Therefore, using a compound with an incorrect C-6 group (e.g., phenyl for inverse agonism vs. methyl for agonism) will invert the desired biological effect, making generic substitution a critical failure point in functional assays.

Quantitative Differential Evidence for N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide Against Closest Analogs


CB2 Receptor Binding Affinity and Selectivity Profile Compared to Classical Dihydropyridines

The 4-oxo-1,4-dihydropyridine class, to which the target compound belongs, was developed to achieve high affinity for the CB2 receptor while minimizing affinity for the centrally expressed CB1 receptor, a critical selectivity profile. [1] This is in stark contrast to classical 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine), which have negligible affinity for cannabinoid receptors. [2] The target compound's core structure is essential for this CB2-directed binding, as the series shows only modest affinity for CB1.

Cannabinoid Receptor Selectivity Binding Affinity

Functional Selectivity Control via C-6 Substituent: Agonist vs. Inverse Agonist

The functionality of the 4-oxo-1,4-dihydropyridine series is directly controlled by the C-6 substituent. The 2010 study established that compounds with a C-6 methyl or tert-butyl group are agonists, whereas those with a C-6 phenyl or 4-chlorophenyl group are inverse agonists. [1] The target compound, with a hydrogen at C-6, represents a specific scaffold for probing this functional switch, which is not achievable with analogs possessing a substituted C-6 position. [2]

Functional Selectivity CB2 Inverse Agonist Structure-Activity Relationship

In Vivo Efficacy in a Colitis Model Compared to Standard-of-Care Pentasa

The second-generation lead compound from the same 4-oxo-1,4-dihydropyridine series (Compound 48) demonstrated superior protection in a TNBS-induced colitis mouse model compared to the standard-of-care anti-inflammatory drug Pentasa (mesalazine). [1] While the target compound is a precursor/scaffold rather than the lead, this result validates the therapeutic potential of the entire chemotype and underscores the value of using the target compound as a starting point for further optimization aimed at inflammatory bowel disease.

In Vivo Efficacy Colitis Model Drug Comparison

Validated Application Scenarios for N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide in Drug Discovery


Probing the CB2 Functional Switch in GPCR Structural Biology

This compound is an ideal candidate for structural biology studies investigating the molecular basis of functional selectivity at the CB2 receptor. As established, the C-6 substituent controls the agonist/inverse agonist switch. [1] Using this compound, which has a hydrogen at C-6, as a baseline, researchers can co-crystallize CB2 with a series of C-6-substituted analogs to map the conformational changes in the W6.48 toggle switch that govern GPCR activation.

Medicinal Chemistry Starting Point for Selective CB2 Agonists

The validated in vivo efficacy of the 4-oxo-1,4-dihydropyridine series in an experimental colitis model, with results surpassing Pentasa, makes this compound a strategic starting point for hit-to-lead programs targeting inflammatory bowel disease. [2] Its synthetic tractability allows for systematic optimization of the N-phenyl carboxamide and C-5 ethoxy regions to improve potency, selectivity, and pharmacokinetic properties.

Chemical Probe Synthesis for Target Engagement Studies

The high CB2 affinity and low CB1 cross-reactivity characteristic of this chemotype are ideal for developing chemical biology probes. [1] Derivatization at the 3-acetyl group on the phenyl ring (e.g., to incorporate a photoaffinity label or fluorescent tag) can be performed without compromising the core pharmacophore's CB2 binding, enabling target engagement studies in native tissues.

Quote Request

Request a Quote for N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.